Betamethasone-d10 Dipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

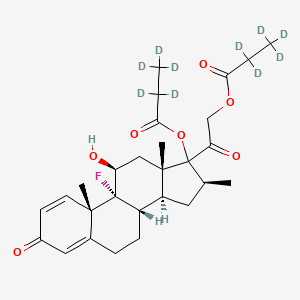

Structure

3D Structure

Properties

Molecular Formula |

C28H37FO7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28?/m0/s1/i1D3,2D3,6D2,7D2 |

InChI Key |

CIWBQSYVNNPZIQ-PTSUKINQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)C1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Betamethasone-d10 Dipropionate: Properties, Synthesis, and Analytical Applications

This guide provides an in-depth technical overview of Betamethasone-d10 Dipropionate, a deuterated isotopologue of the potent synthetic corticosteroid, Betamethasone Dipropionate. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's core properties, the rationale behind its synthesis, and its critical application as an internal standard in quantitative analysis. The methodologies described herein are grounded in established analytical principles to ensure accuracy, reproducibility, and trustworthiness in experimental outcomes.

Core Molecular Profile: A Comparative Overview

Betamethasone Dipropionate is a "super high potency" glucocorticoid steroid widely used for its anti-inflammatory and immunosuppressive properties in treating skin conditions like dermatitis, eczema, and psoriasis.[1] Its deuterated analog, this compound, is chemically identical except for the isotopic substitution of ten hydrogen atoms with deuterium. This substitution is strategically placed on the two propionate groups, which is key to its primary application. While not used therapeutically, the deuterated form is indispensable for high-precision analytical testing.

The fundamental physicochemical properties of both compounds are summarized below for direct comparison.

| Property | Betamethasone Dipropionate | This compound | Data Source(s) |

| Molecular Formula | C28H37FO7 | C28H27D10FO7 | [1][2][3][4] |

| Average Molecular Weight | ~504.6 g/mol | ~514.65 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 504.25233168 Da | 514.315133 Da (Calculated) | [2] |

| CAS Number | 5593-20-4 | 2280940-19-2 | [6][7] |

| Synonyms | Diprosone, Diprolene, Maxivate | Betamethasone 17,21-Dipropionate-d10 | [2][4] |

The +10 Da mass shift is the defining feature of the deuterated molecule, enabling its distinction from the parent drug in mass spectrometry without significantly altering its chemical behavior.

The Rationale for Deuteration: The Ideal Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal IS should behave as identically as possible to the analyte during extraction and ionization but be clearly distinguishable by the detector.

This is precisely the role of this compound. The strategic replacement of hydrogen with deuterium creates a stable, heavier version of the molecule.[7]

Causality behind its effectiveness:

-

Co-elution: Because the isotopic substitution has a negligible effect on polarity and chemical properties, this compound co-elutes with the non-deuterated analyte during liquid chromatography. This ensures that both compounds experience the same matrix effects at the same time.

-

Identical Extraction & Ionization: The deuterated standard has virtually identical extraction recovery and ionization efficiency to the parent drug, meaning any sample-to-sample variability affects both compounds proportionally.

-

Mass Distinction: Despite these similarities, the 10 Dalton mass difference allows a mass spectrometer to easily differentiate between the analyte and the internal standard. Quantification is therefore based on the ratio of the analyte's signal to the IS's signal, which remains stable even if the absolute signal intensity fluctuates.

The following workflow illustrates the use of a stable isotope-labeled internal standard in a typical quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Synthesis and Characterization

The production of this compound is a logical extension of the established synthesis for the parent compound. Understanding this process provides insight into the purity and quality of the final analytical standard.

Synthetic Pathway

The traditional synthesis of Betamethasone Dipropionate starts from betamethasone and involves a three-step process: acid-catalyzed cyclization, selective hydrolysis, and a final 21-acylation step.[8] More modern patented methods have been developed to improve yields and reduce the use of toxic solvents like pyridine.[9]

To produce the deuterated analog, the established synthesis is modified in the final acylation step.

Caption: Simplified synthesis pathway for this compound.

The critical modification is the use of a deuterated acylating agent, such as propionic anhydride-d10, during the final propionylation of the 21-hydroxyl group. This ensures the stable incorporation of the deuterium labels onto the propionate esters, resulting in the desired final product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing chemical purity. A gradient reversed-phase method is often employed to separate the main compound from any related substances or degradation products.[10] Purity is typically determined using a UV detector at a wavelength of ~240 nm or 254 nm.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight and, therefore, the successful incorporation of all ten deuterium atoms. It is the definitive technique for verifying the isotopic enrichment of the standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) is used to confirm the molecular structure and, crucially, to demonstrate the absence of proton signals from the ethyl groups of the propionate esters, confirming their replacement by deuterium.

Protocol: Quantitative Analysis of Betamethasone Dipropionate in Human Plasma

This section provides a representative, high-level protocol for the quantification of Betamethasone Dipropionate in a biological matrix, a common requirement in pharmacokinetic studies.

Objective: To accurately determine the concentration of Betamethasone Dipropionate in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

1. Materials and Reagents

-

Betamethasone Dipropionate reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

Centrifuge tubes and vials

2. Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters)

-

Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

-

Ionization Source: Electrospray Ionization (ESI), positive mode

3. Experimental Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of the reference standard and the internal standard in methanol.

-

Perform serial dilutions to create working solutions for calibration curve standards (e.g., ranging from 1 pg/mL to 10 ng/mL).

-

Prepare a working solution of the internal standard (e.g., 1 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to ensure separation from matrix components and sharp peak shapes.

-

MS/MS Detection (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

4. System Suitability and Validation

-

Trustworthiness Check: The protocol's validity is ensured by meeting predefined criteria. For instance, the resolution between Betamethasone Dipropionate and any closely eluting compounds must be greater than 2.0.[11]

-

Reproducibility: Replicate injections of a quality control sample should exhibit a relative standard deviation (RSD) of less than 15%.

-

Calibration Curve: The calibration curve must have a correlation coefficient (r²) of ≥0.99.

Conclusion

This compound represents a critical tool for modern pharmaceutical research and development. Its design as a stable isotope-labeled internal standard is a prime example of leveraging subtle molecular modifications for significant gains in analytical accuracy and reliability. By behaving almost identically to the parent drug throughout the analytical process, it provides the robust internal correction necessary for meeting the stringent validation requirements of regulatory bodies. The protocols and principles outlined in this guide underscore the importance of this compound in ensuring the integrity of pharmacokinetic and bioequivalence data.

References

-

PubChem. Betamethasone Dipropionate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Zhang Y, Jin W, Wang W. Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy. 2011;28(7):648-650. [Link]

-

Wang S, Zheng Y, Zhang W. Betamethasone dipropionate. Acta Crystallographica Section E. 2004;E60(6):o1063-o1064. [Link]

-

Wikipedia. Betamethasone dipropionate. [Link]

-

RayBiotech. Betamethasone Dipropionate. [Link]

-

Bezugla O, et al. Study of the solubility of betamethasone dipropionate and the conditions for the formation of the stable suspensions. ScienceRise: Pharmaceutical Science. 2025;3(55). [Link]

-

Scribd. Betamethasone Dipropionate Monograph. [Link]

-

Pharmacompass. Betamethasone Dipropionate. [Link]

-

Regulations.gov. Betamethasone Dipropionate Cream Monograph. [Link]

-

Vegesna S, et al. Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. African Journal of Biomedical Research. 2024;27(4S). [Link]

-

National Institutes of Health (NIH). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. [Link]

-

PubMed. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate. [Link]

-

USP. Betamethasone Dipropionate Monograph (Archived). [Link]

Sources

- 1. Betamethasone dipropionate - Wikipedia [en.wikipedia.org]

- 2. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.usbio.net [dev.usbio.net]

- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Betamethasone Dipropionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of Betamethasone Dipropionate [chinjmap.com]

- 9. CN112851734B - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]

- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

Physicochemical properties of deuterated Betamethasone Dipropionate

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Betamethasone Dipropionate

Foreword

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a significant advancement in medicinal chemistry. This "deuterium switch" is not merely an academic exercise but a validated strategy for enhancing the metabolic and pharmacokinetic profiles of established therapeutic agents.[1][2] Betamethasone dipropionate, a potent synthetic corticosteroid, is a prime candidate for such modification due to its extensive use in treating inflammatory dermatoses and its known metabolic pathways.[3] This guide provides a comprehensive exploration of the core physicochemical properties of deuterated Betamethasone Dipropionate, offering a comparative analysis against its non-deuterated (protium) analogue. We will delve into the theoretical underpinnings of isotopic effects and present robust, field-proven experimental protocols for the comprehensive characterization of this next-generation therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of deuterated pharmaceuticals.

The Rationale for Deuteration: The Kinetic Isotope Effect in Action

The primary driver for developing deuterated drugs is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of a C-H bond is the rate-limiting step will proceed more slowly when deuterium is substituted at that position.[4]

In drug metabolism, many Phase I reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme superfamily, involve the enzymatic cleavage of C-H bonds.[5][6] By strategically placing deuterium at known sites of metabolic attack on the Betamethasone Dipropionate molecule, we can attenuate its rate of metabolic clearance. This can lead to significant therapeutic advantages, including:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer plasma half-life, increased drug exposure (AUC), and potentially a lower, less frequent dosing regimen.[7]

-

Reduced Metabolite-Mediated Toxicity: If a specific metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.

-

Enhanced Efficacy: Increased and more consistent drug exposure at the target site can lead to improved therapeutic outcomes.

The U.S. Food and Drug Administration (FDA) recognizes deuterated analogues as New Chemical Entities (NCEs), distinct from their protium counterparts, which provides opportunities for new intellectual property and market exclusivity.[1][8]

Figure 1: Logical relationship illustrating how deuteration leads to an improved pharmacokinetic profile via the Kinetic Isotope Effect.

Molecular Structure and Strategic Sites for Deuteration

Betamethasone dipropionate (C₂₈H₃₇FO₇) is the 17,21-dipropionate ester of betamethasone.[9][10] Its structure features a classic steroid skeleton. The selection of deuteration sites is critical and should be based on metabolic mapping studies of the parent drug to identify the most labile C-H bonds. For Betamethasone Dipropionate, logical targets include the propionate ester side chains, which are susceptible to hydrolysis and oxidation.

Figure 2: Structure of Betamethasone Dipropionate with potential deuteration sites on the propionate groups highlighted in blue.

Comparative Physicochemical Properties

The introduction of deuterium can subtly alter the physical properties of a molecule. While the electronic structure remains largely unchanged, the increased mass can influence intermolecular interactions and crystal packing.[11]

Table 1: Comparison of Physicochemical Properties

| Property | Betamethasone Dipropionate (Protium) | Deuterated Betamethasone Dipropionate (Predicted/Expected) | Rationale for Change |

| Molecular Weight | 504.6 g/mol [10] | > 504.6 g/mol (e.g., 514.6 g/mol for d-10) | Additive mass of deuterium atoms (approx. 1 Da per deuterium). |

| Melting Point | 176 - 180°C[12] | Slightly higher | Deuteration can lead to altered crystal lattice energies and intermolecular forces, often resulting in a modest increase in melting temperature.[11] |

| Aqueous Solubility | Practically insoluble in water[9][13] | Marginally lower | The C-D bond is slightly less polarizable and shorter than the C-H bond, which can subtly decrease hydrogen bonding capacity with water, potentially reducing solubility. |

| Lipophilicity (LogP) | ~3.6 (Computed)[10] | No significant change or very slight increase | Lipophilicity is primarily governed by electronic and steric factors, which are minimally affected by deuteration. Any change would be minor. |

| Crystal Form | White to pale yellowish-white crystalline powder[12] | Expected to be a crystalline powder; potential for different polymorphs | Isotopic substitution can influence crystal packing, potentially leading to the formation of new polymorphic or pseudo-polymorphic forms. |

| pKa | ~12.87 (Predicted)[13] | No significant change | The pKa is determined by the acidity of the 11-β hydroxyl group, which is electronically distant from typical deuteration sites on the side chains. |

Comprehensive Experimental Characterization Workflow

A multi-technique approach is essential for the definitive characterization of deuterated Betamethasone Dipropionate, ensuring structural integrity, isotopic purity, and physicochemical properties.[14]

Figure 3: A validated workflow for the analytical characterization of deuterated Betamethasone Dipropionate.

Protocol: Confirmation of Deuteration and Isotopic Purity

Objective: To verify the exact location of deuterium incorporation and quantify the isotopic enrichment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the gold standard for determining the site of isotopic labeling.[14][15] Proton (¹H) NMR will show the disappearance or reduction of signals corresponding to the deuterated positions, while Deuterium (²H) NMR will show signals at the chemical shifts where deuterium has been incorporated.[16]

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the deuterated compound in a suitable non-deuterated solvent (e.g., CDCl₃ for ¹H NMR, or CHCl₃ for ²H NMR).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals. The reduction in the integral value of a proton signal compared to a non-deuterated internal standard or other unaffected protons in the molecule provides a measure of deuterium incorporation at that site.

-

-

²H NMR Acquisition:

-

Acquire a proton-decoupled ²H NMR spectrum.

-

The presence of peaks confirms deuteration, and their chemical shifts identify the specific sites.[17]

-

Quantitative ²H NMR, using a certified standard, can determine the overall isotopic enrichment.

-

-

B. High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an exact mass measurement, confirming the expected mass increase due to deuteration. It also allows for the assessment of isotopic distribution and purity.[18][19]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample directly into an ESI or APCI source coupled to an Orbitrap or TOF mass spectrometer.

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺. Its m/z value should correspond to the calculated exact mass of the deuterated molecule.

-

Analyze the isotopic cluster. The distribution of isotopologues will indicate the level of deuteration and the presence of any partially deuterated or non-deuterated species.

-

-

Protocol: Thermal Analysis and Crystallinity

Objective: To determine the melting point, thermal behavior, and crystalline nature of the compound.

A. Differential Scanning Calorimetry (DSC)

-

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point and information on thermal events like decomposition or polymorphic transitions.

-

Methodology:

-

System Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge, typically from 25°C to 250°C.

-

Data Analysis: The onset temperature of the endothermic peak is reported as the melting point. The peak shape can indicate sample purity.

-

B. Powder X-Ray Diffraction (PXRD)

-

Rationale: PXRD provides a unique "fingerprint" of a crystalline solid. It is essential for identifying the crystal form and detecting polymorphism, which can significantly impact a drug's stability and bioavailability.[20]

-

Methodology:

-

Sample Preparation: Gently pack the crystalline powder sample onto a zero-background sample holder.

-

Data Acquisition: Scan the sample using a diffractometer with Cu Kα radiation over a 2θ range of approximately 2° to 40°.

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to that of the non-deuterated Betamethasone Dipropionate. Different peak positions indicate a different crystal form (polymorph).

-

Protocol: Solubility Determination

Objective: To quantify the equilibrium solubility of the compound in aqueous and pharmaceutically relevant solvents.

A. Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Rationale: This is the benchmark method for determining the solubility of sparingly soluble compounds. It ensures that equilibrium is reached between the solid drug and the solution.

-

Methodology:

-

Preparation: Add an excess amount of the deuterated compound to vials containing the test media (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) until equilibrium is established. The presence of undissolved solid must be confirmed visually.

-

Sample Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Implications for Drug Development and Formulation

The altered physicochemical properties of deuterated Betamethasone Dipropionate, though subtle, have important consequences:

-

Formulation Strategy: While major changes are not expected for a topically applied drug, any differences in solubility or crystal form must be assessed. Changes in crystallinity could affect the dissolution rate from a cream or ointment base, potentially altering skin penetration and local bioavailability.

-

Pharmacokinetics (ADME): This is where the most significant impact is observed. As established, the primary goal of deuteration is to slow metabolism.[7] This must be confirmed through in vitro metabolic stability assays (e.g., using human liver microsomes) and subsequently in vivo pharmacokinetic studies in animal models and humans.[21][22]

-

Analytical Method Development: All analytical methods (e.g., for release testing and bioanalysis) must be re-validated for the deuterated compound. While chromatographic behavior is often similar, mass spectrometric detection requires adjustment for the new molecular mass.[23]

Conclusion

The development of deuterated Betamethasone Dipropionate is a scientifically sound approach to potentially enhance a well-established therapeutic agent. The foundational principle rests on the kinetic isotope effect, which predictably slows metabolic degradation at the site of deuteration. A thorough characterization of its physicochemical properties is paramount to a successful development program. This requires a suite of orthogonal analytical techniques, including NMR and HRMS for structural and isotopic verification, and DSC, PXRD, and solubility assays to establish its solid-state and solution behavior. By understanding and rigorously documenting these properties, drug developers can effectively navigate the path from synthesis to clinical evaluation, unlocking the full therapeutic potential of this next-generation corticosteroid.

References

-

Betamethasone Dipropionate. The Japanese Pharmacopoeia, 18th Edition. [Link]

-

Betamethasone. The Japanese Pharmacopoeia, 18th Edition. [Link]

-

DIPROLENE® (augmented betamethasone dipropionate) Ointment 0.05% Label. U.S. Food and Drug Administration. [Link]

-

Physiologic and Pharmacologic Effects of Corticosteroids. Holland-Frei Cancer Medicine, 6th edition. [Link]

-

Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLOS ONE. [Link]

-

Betamethasone dipropionate. ResearchGate. [Link]

-

Betamethasone. PubChem, National Institutes of Health. [Link]

-

Betamethasone dipropionate. Wikipedia. [Link]

-

Betamethasone Dipropionate. PubChem, National Institutes of Health. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Isotope effects: definitions and consequences for pharmacologic studies. Journal of Clinical Pharmacology. [Link]

-

Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. Proceedings of the National Academy of Sciences. [Link]

-

Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions. European Journal of Biochemistry. [Link]

-

FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog. [Link]

-

Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. bioRxiv. [Link]

-

Steroid Hormone Analysis by Tandem Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]

-

Deuterium NMR. Wikipedia. [Link]

-

X-ray Crystal Structure of the Novel Enhanced-Affinity Glucocorticoid Agonist Fluticasone Furoate in the Glucocorticoid Receptor−Ligand Binding Domain. Journal of Medicinal Chemistry. [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. [Link]

-

The First X-ray Crystal Structure of the Glucocorticoid Receptor Bound to a Non-Steroidal Agonist. Journal of Molecular Biology. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

-

Regulatory Considerations for Deuterated Products. Salamandra, LLC. [Link]

-

The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Royal Society of Chemistry. [Link]

-

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Tools & Solutions. Waters Corporation. [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

- Preparation method of betamethasone dipropionate.

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

-

FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

-

From Antibodies to Crystals: Understanding the Structure of the Glucocorticoid Receptor and Related Proteins. International Journal of Molecular Sciences. [Link]

-

Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids. [Link]

-

Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules. [Link]

-

Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism. [Link]

-

GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules. [Link]

-

Crystallographic Studies of Steroid-Protein Interactions. Vitamins and Hormones. [Link]

Sources

- 1. salamandra.net [salamandra.net]

- 2. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 3. Betamethasone dipropionate - Wikipedia [en.wikipedia.org]

- 4. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice | bioRxiv [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Crystallographic Studies of Steroid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 22. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Solubility Profiling & Handling of Betamethasone-d10 Dipropionate

Executive Summary

Betamethasone-d10 Dipropionate acts as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the bioanalysis of corticosteroids. Its physicochemical behavior mirrors its non-labeled parent, Betamethasone Dipropionate—a highly lipophilic ester (LogP ~4.07).

This guide addresses a common laboratory paradox: while the molecule is freely soluble in chlorinated solvents (Chloroform, DCM), these are incompatible with standard Reversed-Phase LC-MS/MS workflows. Success depends on selecting "Bridge Solvents" like Methanol or DMSO that offer sufficient solubility for stock preparation while remaining miscible with aqueous mobile phases.

Physicochemical Profile & Isotopic Considerations

Understanding the molecule's structure is the first step to mastering its solubility.

-

Core Structure: 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate.[1]

-

Lipophilicity: The two propionate ester groups at positions 17 and 21 mask the hydroxyl groups, significantly increasing lipophilicity compared to Betamethasone base.

-

The "d10" Factor: The deuterium labeling (typically on the propionate chains or the steroid backbone) increases the molecular weight but has a negligible effect on thermodynamic solubility .

-

Operational Rule: You can safely rely on solubility data for the non-labeled parent compound when designing extraction protocols.

-

Handling Constraint: Unlike the cheap parent compound, the d10-IS is expensive and supplied in sub-milligram quantities. Never attempt saturation studies with the isotope. Aim for a target stock concentration (typically 100 µg/mL to 1.0 mg/mL).

-

Solubility Data Matrix

The following data aggregates pharmacopeial standards for the parent compound and vendor-specific handling data for the deuterated analog.

| Solvent Class | Solvent | Solubility Rating (Parent) | Practical Handling (d10-IS) | LC-MS Compatibility |

| Chlorinated | Chloroform | Freely Soluble (>100 mg/mL) | Excellent (Stock only) | Low (Immiscible with mobile phase) |

| Chlorinated | Dichloromethane (DCM) | Freely Soluble | Excellent (Stock only) | Low (Immiscible) |

| Ketone | Acetone | Freely Soluble | Good | Medium (High volatility risks) |

| Sulfoxide | DMSO | Soluble (≥22 mg/mL) | Recommended (Primary Stock) | High (Universal compatibility) |

| Alcohol | Methanol | Soluble | Recommended (Working Stock) | High (Standard Mobile Phase) |

| Nitrile | Acetonitrile | Soluble | Good | High (Standard Mobile Phase) |

| Ether | Diethyl Ether | Sparingly Soluble | Poor | Low |

| Aqueous | Water | Practically Insoluble | Insoluble | N/A |

Mechanistic Insight: The "Like Dissolves Like" Trap

Researchers often default to Chloroform because it dissolves the steroid instantly. However, injecting a chloroform stock directly into an aqueous mobile phase causes immediate precipitation of the steroid inside the injector loop or column head, leading to poor peak shape and carryover.

The Solution: Use DMSO or Methanol for stocks. They dissolve the hydrophobic ester sufficiently but are fully miscible with water, allowing the IS to disperse rapidly into the mobile phase stream without crashing out.

Strategic Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the correct solvent based on the stage of analysis.

Figure 1: Solvent selection logic. Red paths indicate high risk of assay failure; Green paths indicate robust workflows.

Experimental Protocols

Protocol A: Primary Stock Preparation (100 µg/mL)

Objective: Create a stable, concentrated stock solution minimizing weighing errors.

Materials:

-

This compound (Solid, typically 1 mg vial).

-

Solvent: DMSO (Anhydrous, ≥99.9%) .

-

Why DMSO? It has low volatility (unlike Methanol/Acetone), ensuring the concentration remains constant over months of storage. It prevents the hydrophobic compound from adsorbing to the glass vial walls.

-

Procedure:

-

Equilibration: Allow the d10-IS vial to reach room temperature before opening (prevents condensation).

-

Gravimetric Addition: Do not attempt to weigh 1 mg of powder out of the vial. Static electricity will cause loss. Instead, add solvent directly to the vendor vial .

-

Calculate the volume of DMSO required to reach 100 µg/mL based on the mass stated on the CoA (Certificate of Analysis).

-

Example: If CoA states 1.05 mg, add 10.5 mL of DMSO. (Note: If the vial is too small, perform a quantitative transfer to a volumetric flask using Methanol, but DMSO is preferred if volume permits).

-

-

Dissolution: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature.

-

Visual Check: Solution must be crystal clear.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

Protocol B: Working Internal Standard (Spiking Solution)

Objective: Prepare the solution used to spike biological samples.

Solvent: 50:50 Methanol:Water or Acetonitrile:Water.

-

Why not 100% Organic? Spiking pure organic solvent into plasma/serum can cause local protein precipitation, trapping the IS and leading to poor recovery.

-

Why not 100% Water? The dipropionate ester is insoluble in pure water and will stick to pipette tips.

Procedure:

-

Thaw the Primary Stock (DMSO). Vortex well.

-

Dilute the Stock 1:100 or 1:1000 into 50% Methanol/Water .

-

Example: 10 µL Stock + 990 µL Diluent.

-

-

Equilibration: Allow to stand for 10 minutes to ensure thermodynamic equilibrium before use.

Technical Nuances & Troubleshooting

Adsorption (The "Sticky" Steroid Problem)

Betamethasone Dipropionate is highly lipophilic.

-

Risk: At low concentrations (<10 ng/mL) in aqueous solutions, it will adsorb to polypropylene (plastic) tubes.

-

Mitigation: Always maintain at least 30% organic solvent (MeOH or ACN) in all working solutions. Use silanized glass vials for low-level calibrators if possible.

Isotopic Stability (H/D Exchange)

-

Risk: Deuterium on exchangeable positions (like -OH or -NH) can swap with Hydrogen in the solvent.

-

Status: Betamethasone-d10 typically labels the propionate chains or stable backbone carbons.

-

Verification: Verify the isotopic distribution (M+10) via MS scan during method development. If the M+10 peak intensity decreases over 24 hours in protic solvents (MeOH/Water), suspect exchange (rare for this specific molecule) or degradation.

Chromatography (Peak Splitting)[2]

-

Symptom: The d10-IS peak splits or fronts.

-

Cause: The injection solvent is too strong (e.g., 100% DMSO or Methanol injected into a high-aqueous initial gradient).

-

Fix: Ensure the injection solvent matches the initial mobile phase strength (e.g., 50% MeOH) or lower the injection volume (<5 µL).

References

-

National Center for Biotechnology Information (NCBI). (2025). Betamethasone Dipropionate (CID 21800) - Physical Properties and Solubility. PubChem Database. Retrieved from [Link]

-

Japanese Pharmacopoeia (JP XIV). Official Monographs: Betamethasone Dipropionate. National Institute of Health Sciences. Retrieved from [Link] (Note: Link directs to JP repository; specific monograph text cited in body).

-

RayBiotech. (n.d.). Betamethasone Dipropionate Datasheet - Solubility in DMSO. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Betamethasone-d10 Dipropionate: Synthesis, Characterization, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone dipropionate is a potent synthetic glucocorticoid utilized extensively in dermatology for its anti-inflammatory and immunosuppressive properties. In the realm of drug development and clinical research, particularly in pharmacokinetic (PK) and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides an in-depth technical overview of Betamethasone-d10 Dipropionate, a deuterated analog of the parent drug, designed to serve as a robust internal standard in mass spectrometry-based bioanalysis.

This document, written from the perspective of a Senior Application Scientist, will delve into the fundamental properties, synthesis, and detailed analytical characterization of this compound. The methodologies described herein are designed to be self-validating systems, incorporating principles of scientific integrity and adherence to regulatory guidelines.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of both the analyte and its stable isotope-labeled counterpart is fundamental to method development.

| Property | Betamethasone Dipropionate | This compound |

| Chemical Formula | C₂₈H₃₇FO₇ | C₂₈H₂₇D₁₀FO₇ |

| Molecular Weight | 504.59 g/mol | 514.65 g/mol |

| CAS Number | 5593-20-4[1][2][3][4] | 2280940-19-2[5][6][7][8] |

| Appearance | White to off-white crystalline powder | Off-White to Light Yellow Solid[5] |

| Solubility | Freely soluble in acetone and chloroform; sparingly soluble in alcohol; insoluble in water. | Expected to have similar solubility to the unlabeled form. |

Synthesis of this compound

The synthesis of this compound involves the esterification of the 17 and 21 hydroxyl groups of the betamethasone core with a deuterated propionylating agent. The key to this synthesis is the use of deuterated propionic anhydride.

Rationale for Synthetic Route

The chosen synthetic pathway focuses on a direct and efficient esterification of the betamethasone precursor. This approach is favored for its high potential yield and the commercial availability of the starting materials. The use of propionic anhydride as the acylating agent is a standard and effective method for the esterification of steroid hydroxyl groups.[9] To introduce the deuterium labels, commercially available deuterated propionic acid can be converted to the corresponding anhydride.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Part 1: Synthesis of Propionic-d10-anhydride

-

Rationale: The most direct method to form the anhydride is the dehydration of the corresponding deuterated carboxylic acid.[10]

-

Starting Material: Propionic-d5-acid (C₃D₅O₂H).[11]

-

Procedure: Reflux Propionic-d5-acid with a dehydrating agent, such as acetic anhydride or via thermal dehydration, followed by distillation to isolate the Propionic-d10-anhydride.[12] The reaction progress can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride carbonyl peaks.

Part 2: Esterification of Betamethasone

-

Rationale: The esterification reaction is catalyzed by a base, which deprotonates the hydroxyl groups of betamethasone, increasing their nucleophilicity to attack the electrophilic carbonyl carbons of the anhydride.[13]

-

Reactants: Betamethasone, Propionic-d10-anhydride, and a suitable catalyst such as 4-dimethylaminopyridine (DMAP) or a non-nucleophilic base like triethylamine.

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Procedure:

-

Dissolve betamethasone in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the catalyst to the solution.

-

Slowly add a stoichiometric excess of Propionic-d10-anhydride to the reaction mixture at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with a mild acid (e.g., dilute HCl) to remove the basic catalyst, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted anhydride and deuterated propionic acid.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Betamethasone-d10-Dipropionate.

-

Part 3: Purification

-

Rationale: Chromatographic purification is essential to remove any unreacted starting materials, byproducts, and mono-esterified intermediates to ensure the high purity of the final product required for its use as an internal standard.

-

Method: Column chromatography on silica gel.

-

Eluent: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the determined solvent system, collecting fractions.

-

Analyze the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

-

Final Characterization: Confirm the identity and purity of the final product by NMR, mass spectrometry, and HPLC.

Analytical Characterization and Bioanalytical Application

The primary application of this compound is as an internal standard for the quantification of Betamethasone Dipropionate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of a robust and reliable bioanalytical method is critical.

LC-MS/MS Method for Quantification in Human Plasma

This protocol is designed as a self-validating system, incorporating system suitability tests and quality control samples to ensure the integrity of the analytical run, in accordance with FDA and ICH guidelines.[14][15][16]

Caption: Bioanalytical workflow for the quantification of Betamethasone Dipropionate.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: Liquid-liquid extraction is a robust method for isolating the analyte from complex biological matrices like plasma, providing a clean extract and reducing matrix effects.

-

To 100 µL of human plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound in methanol).

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

Step 2: Chromatographic Conditions

-

Rationale: A reversed-phase C18 column provides good retention and separation of the moderately lipophilic steroid. A gradient elution ensures efficient separation from endogenous interferences and a sharp peak shape.

| Parameter | Setting |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Step 3: Mass Spectrometric Conditions

-

Rationale: Electrospray ionization in positive mode (ESI+) is effective for the ionization of corticosteroids. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. The +10 Da mass shift of the deuterated internal standard ensures no cross-talk between the analyte and IS channels.

| Parameter | Betamethasone Dipropionate | This compound |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (Q1) | m/z 505.3 | m/z 515.3 |

| Product Ion (Q3) | m/z 393.2 | m/z 403.2 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

Step 4: A Self-Validating System: System Suitability and Quality Control

-

Rationale: To ensure the trustworthiness of the results, each analytical run must be preceded and accompanied by checks to confirm the system is performing as expected. This is in line with USP General Chapter <621> and FDA guidance.[17][18][19]

-

System Suitability Test (SST): Before injecting any samples, inject a solution containing both Betamethasone Dipropionate and this compound at a known concentration. The system must meet the following criteria:

-

Signal-to-Noise Ratio: >10 for the lowest calibration standard.

-

Peak Asymmetry: Tailing factor between 0.8 and 1.5.

-

Reproducibility: The relative standard deviation (RSD) of peak areas from at least five replicate injections should be <15%.

-

-

Calibration Curve: A fresh calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels should be prepared and run with each batch of samples. The curve should be fitted with a linear regression model with a 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.

-

Quality Control (QC) Samples: Include at least three levels of QC samples (low, medium, and high) in duplicate in each analytical run. The calculated concentrations of at least two-thirds of the QC samples must be within ±15% of their nominal value (±20% for the lower limit of quantification, LLOQ).

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to the unlabeled compound will be the absence of signals corresponding to the propionate groups. The characteristic quartet for the methylene protons (-CH₂-) and the triplet for the methyl protons (-CH₃) of the propionate moieties will be absent.

-

¹³C NMR: The carbon signals of the deuterated propionate groups will be observable but will be split into multiplets due to C-D coupling and will have a lower intensity.

-

²H NMR (Deuterium NMR): This technique can be used to confirm the positions of deuteration. The spectrum will show signals corresponding to the deuterium atoms on the propionate groups.

Mass Spectrometry (MS)

The mass spectrum will clearly show the mass shift due to deuteration.

-

Full Scan MS: The molecular ion [M+H]⁺ will be observed at m/z 505.3 for Betamethasone Dipropionate and m/z 515.3 for this compound.

-

MS/MS Fragmentation: The fragmentation pattern will be similar for both compounds, with a corresponding mass shift for the fragments containing the deuterated propionate group. A common fragmentation pathway for corticosteroids is the loss of the ester side chains.

Conclusion

This compound is an essential tool for the accurate quantification of Betamethasone Dipropionate in biological matrices. This guide has provided a comprehensive overview of its synthesis and a detailed, self-validating bioanalytical method for its application as an internal standard. By adhering to the principles of scientific rigor and regulatory guidelines outlined herein, researchers can ensure the generation of high-quality, reliable data in their drug development programs.

References

-

Pharmaffiliates. This compound. [Link]

-

Pharmaffiliates. Betamethasone-impurities. [Link]

-

Televisual. Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. [Link]

-

AKJournals. An LC-MS/MS-ESI method for the quantification of betamethasone in bioequivalence studies. [Link]

-

ResearchGate. An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. [Link]

-

U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

-

PubMed. Syntheses of deuterated phenylpropionic acid derivatives. [Link]

-

Pharmaffiliates. CAS No : 2280940-19-2 | Product Name : this compound. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Kadam, A. J., Desai, U. V., & Mane, R. B. (1999). SYNTHESIS OF DEUTERIUM LABELLED ACIDS. [Link]

-

ResolveMass Laboratories Inc. Propionic-d5-acid | CAS 60153-92-6. [Link]

-

Ovid. Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. [Link]

-

PubMed. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry. [Link]

-

Korean Society of Analytical Sciences. Determination of Corticosteroids in Moisturizers by LC-MS/MS. [Link]

-

Agilent. Understanding the Latest Revisions to USP <621>. [Link]

-

Wikipedia. Propionic anhydride. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

LCGC International. Are You Sure You Understand USP <621>? [Link]

-

ResearchGate. Acetic Propionic Anhydride. [Link]

-

Semantic Scholar. Figure 2 from LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

MicroSolv Technology Corporation. System Suitability Requirements for a USP HPLC Method. [Link]

-

ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

-

YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

-

YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

-

Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

PrepChem.com. Preparation of propionic acid. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

ResearchGate. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry | Request PDF. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. allmpus.com [allmpus.com]

- 5. scienceopen.com [scienceopen.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Betamethasone dipropionate-d10 | Benchchem [benchchem.com]

- 8. biozol.de [biozol.de]

- 9. chemcomplex.com [chemcomplex.com]

- 10. Syntheses of deuterated phenylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Propionic anhydride - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fda.gov [fda.gov]

- 15. ovid.com [ovid.com]

- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 17. usp.org [usp.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Stability of Betamethasone-d10 Dipropionate in powder form

Technical Guide: Stability Mechanics & Handling of Betamethasone-d10 Dipropionate

Executive Summary

This compound (Betamethasone 17,21-bis(propionate-d5)) is a high-value stable isotope-labeled internal standard (SIL-IS) utilized primarily in LC-MS/MS quantification of corticosteroids.[1][2][3] Its utility relies entirely on the integrity of its mass shift (+10 Da) relative to the analyte.[4]

This guide addresses a critical, often overlooked vulnerability: the isotopic label is located on the labile propionate ester groups. Unlike backbone-labeled steroids, any chemical hydrolysis of the ester chains results in the immediate loss of the deuterium label (d5 or d10), rendering the standard useless and potentially contaminating the analyte channel with unlabeled Betamethasone. Therefore, stability protocols for this specific molecule must prioritize ester protection above all else.[2][3][4]

Molecular Architecture & Isotopic Vulnerability

To understand the stability profile, one must understand the label location.[4] this compound is synthesized by esterifying the 17- and 21-hydroxyl groups of Betamethasone with fully deuterated propionic anhydride (propionate-d5).[1][2][4]

-

Chemical Formula: C

H -

Molecular Weight: ~514.65 g/mol (vs. 504.60 g/mol for unlabeled)[3]

-

Label Position: Two propionate-d5 chains (-CO-CD

-CD

The "Label Loss" Mechanism

In backbone-labeled steroids (e.g., Testosterone-d3), hydrolysis of a conjugate group leaves the heavy isotope on the core structure.[2] In this compound, hydrolysis is catastrophic .[1][2][4]

-

Hydrolysis at C21: Loss of Propionate-d5

Betamethasone-17-propionate-d5 (Mass shift drops from +10 to +5).[1][2][3][4] -

Hydrolysis at C17: Loss of Propionate-d5

Betamethasone-21-propionate-d5 (Mass shift drops from +10 to +5).[1][2][3][4] -

Total Hydrolysis: Loss of both groups

Betamethasone (Mass shift drops to +0, causing false positives).[3][4]

Chemical Stability Profile

Hydrolysis (Primary Failure Mode)

The 17,21-dipropionate esters are susceptible to specific acid-base catalyzed hydrolysis.[1][2][3][4][5]

-

pH Sensitivity: The stability optimum is pH 4.5 .[4]

-

Thermodynamics: Reaction rates follow first-order kinetics, accelerating significantly with temperature and ionic strength.[1][2][4]

Photodegradation

Like its parent molecule, the d10 analog is sensitive to UV light.[4] Exposure generates Lumithis compound via a photo-induced rearrangement of the A-ring (dienone).[1][2][3][4] While this retains the mass label, it alters the chromatographic retention time, potentially separating the IS from the analyte and negating matrix effect compensation.

Transesterification (Solvent Risk)

Dissolving the powder in protic alcohols (Methanol, Ethanol) creates a risk of transesterification , where the deuterated propionyl group transfers to the solvent alcohol.[3] This is catalyzed by trace acids or bases in the solvent.[4]

Visualization of Degradation Pathways

The following diagram illustrates the critical pathways where the isotopic label is lost or the molecule is structurally altered.

Figure 1: Critical degradation pathways.[1][2][3] Red nodes indicate loss of isotopic integrity (mass shift reduction).[3]

Storage & Handling Protocol

This protocol is designed to be a self-validating system to ensure data integrity in regulated bioanalysis.[2][4]

Powder Storage (Long-Term)

-

Temperature: Store at -20°C (-4°F) . While the drug product is stable at room temperature, the high cost and analytical criticality of the d10 standard dictate frozen storage to minimize hydrolysis rates to near-zero.

-

Container: Amber glass vial with a PTFE-lined screw cap.[1][2][4]

-

Environment: Store inside a secondary desiccated container (e.g., a jar with silica gel) to prevent moisture condensation upon retrieval.[3][4]

Handling & Weighing

-

Equilibration: Allow the vial to reach room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.[4]

-

Static Control: Use an anti-static gun or ionizer.[2][3][4] Micronized steroid powders are prone to static charge, causing weighing errors.[2][4]

-

Tools: Use stainless steel or PTFE-coated spatulas. Avoid plastics that may leach plasticizers.[2][3][4]

Stock Solution Preparation (The Critical Step)

Avoid Methanol if possible due to transesterification risk.[3][4] Acetonitrile (ACN) is the preferred solvent.[3][4]

| Parameter | Recommendation | Rationale |

| Primary Solvent | Acetonitrile (100%) | Aprotic; prevents hydrolysis and transesterification.[1][2][3] |

| Alternative Solvent | Methanol (only if pH controlled) | Acceptable for short term, but higher risk of ester exchange.[3][4] |

| pH Adjustment | None (in pure ACN) | If aqueous buffer is required, adjust to pH 4.5 (acetate buffer). |

| Storage | -20°C or -80°C | Liquid state accelerates degradation.[1][2][3][4] |

| Shelf Life | 6 Months (Validated) | Must be re-verified against a fresh weighing. |

Quality Assurance: Self-Validating Workflows

Before using a stored stock solution for a critical run, perform this rapid "Isotopic Integrity Check."

Workflow: Isotopic Purity Verification

Do not rely solely on the Certificate of Analysis (CoA) for an opened vial.[3][4]

-

Dilution: Dilute stock to ~100 ng/mL in 50:50 ACN:Water.

-

MS Scan: Perform a Q1 scan (Full Scan Positive Mode).

-

Criteria:

Figure 2: Routine QA workflow to verify isotopic stability before batch analysis.

References

-

United States Pharmacopeia (USP). Betamethasone Dipropionate Monograph.[3][4][6] USP-NF.[1][2][4] [3]

-

Khattak, S. et al. (2012).[3][4] "Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media." Indian Journal of Pharmaceutical Sciences.

-

Hotha, K. et al. (2020).[3][4][7] "Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS." American Journal of Analytical Chemistry.

-

Sigma-Aldrich. "Isotopically Labeled Steroid Standards: Stability and Handling."[2][4] Technical Bulletin.

-

Giroud, C. et al. (2013).[3][4] "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." ResearchGate.[2][3][4]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Betamethasone Dipropionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Betamethasone dipropionate - Wikipedia [en.wikipedia.org]

- 4. DailyMed - BETAMETHASONE DIPROPIONATE cream BETAMETHASONE DIPROPIONATE ointment BETAMETHASONE DIPROPIONATE lotion [dailymed.nlm.nih.gov]

- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.uran.ua [journals.uran.ua]

- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

Applications of Betamethasone-d10 Dipropionate in bioanalysis

Precision Bioanalysis of Betamethasone Dipropionate: Strategic Utilization of the d10-IS in LC-MS/MS Workflows

Executive Summary

In the high-stakes domain of corticosteroid bioanalysis, Betamethasone 17,21-dipropionate (BDP) presents a unique triad of challenges: rapid ester hydrolysis, structural isomerism with Dexamethasone, and the need for sub-nanogram sensitivity in complex matrices. This technical guide delineates the critical role of Betamethasone-d10 Dipropionate (BDP-d10) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By leveraging the +10 Da mass shift, bioanalysts can normalize matrix effects and correct for extraction variability with superior precision compared to structural analogues like clobetasol or triamcinolone.

The Isotope Advantage: Why d10?

The choice of a d10-labeled standard is not arbitrary; it is a calculated decision to ensure spectral distinctness .

-

Mass Shift Mechanics: BDP has a molecular weight of ~504.6 g/mol .[1] A d10 label (typically located on the two propionate ester chains, d5 each) shifts the precursor mass to ~515.6 g/mol . This +10 Da shift is sufficient to avoid:

-

Isotopic Overlap: Natural M+2 or M+4 isotopes of the analyte do not interfere with the IS channel.

-

Crosstalk: High-concentration samples will not "bleed" into the IS window, a common failure mode with d3 or d4 analogs.

-

Chemical Architecture & Stability

BDP is a diester. Its lipophilicity drives skin penetration in topical formulations, but this same feature makes it metabolically fragile.

The Hydrolysis Cascade

In biological matrices (plasma, urine) and even during sample preparation, BDP undergoes hydrolysis. The d10-IS tracks this degradation only if the label is retained or if the degradation rate mirrors the analyte exactly.

-

Critical Protocol Note: Since the d10 label is often on the propionate groups, hydrolysis results in the loss of the label . Therefore, the method must be optimized to prevent hydrolysis rather than relying on the IS to correct for it downstream.

Figure 1: The metabolic instability of Betamethasone Dipropionate. Sample stabilization (low pH, low temp) is required to maintain the integrity of BDP before LC-MS injection.

LC-MS/MS Method Development: The Core Protocol

A. Chromatographic Separation: The Epimer Challenge

Betamethasone (BDP) and Dexamethasone (DDP) differ only by the spatial orientation of the methyl group at C16 (Axial vs. Equatorial). Mass spectrometry cannot distinguish them (isobaric). Separation must be chromatographic.

-

Column Selection: A standard C18 column often fails to resolve these epimers.

-

Recommended:Porous Graphitic Carbon (PGC) or Phenyl-Hexyl columns provide superior shape selectivity.

-

Mobile Phase: Methanol/Water gradients often yield better isomer resolution than Acetonitrile/Water for corticosteroids.

-

B. Mass Spectrometry (MRM) Parameters

The d10 label on the propionate groups dictates the transition strategy.

-

Analyte (BDP): 505.2 → 355.2 (Loss of both propionate groups; detection of steroid core).

-

Internal Standard (BDP-d10): 515.2 → 355.2.

-

Note: The product ion (355.2) is the same for both analyte and IS because the labeled esters are lost during fragmentation.

-

Selectivity Mechanism: Specificity is achieved at Q1 (Precursor Selection) . The Quadrupole resolves 505 vs. 515 before fragmentation.

-

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Betamethasone Dipropionate | 505.2 [M+H]+ | 355.2 | 22 | 100 |

| This compound | 515.2 [M+H]+ | 355.2 | 22 | 100 |

C. Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the high lipophilicity of BDP, LLE is superior to protein precipitation for cleanliness.

Protocol:

-

Aliquot: 200 µL Plasma + 20 µL BDP-d10 Working Solution (50 ng/mL).

-

Buffer: Add 100 µL Ammonium Formate (pH 3.0) to stabilize esters.

-

Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) .

-

Agitation: Vortex 5 min; Centrifuge 4000g for 10 min.

-

Reconstitution: Evaporate supernatant under N2 at 35°C (Do not overheat). Reconstitute in Mobile Phase (50:50 MeOH:H2O).

Self-Validating Workflow Visualization

The following diagram illustrates the critical decision points in the bioanalytical workflow to ensure data integrity.

Figure 2: End-to-End Bioanalytical Workflow. Note the early introduction of the IS and the critical stabilization step immediately following.

Regulatory & Validation Considerations

-

Cross-Signal Interference: Inject a blank sample containing only the d10-IS. If a peak appears in the analyte channel (505->355), the IS is impure or the mass resolution is insufficient.

-

Back-Exchange: In deuterium labeling on exchangeable protons (e.g., -OH), the label can be lost to the solvent. BDP-d10 labels are typically on the carbon chain of the propionate (-CD2-CD3), making them non-exchangeable and robust.

References

-

Determination of Betamethasone and its metabolites in human plasma. Journal of Chromatography B. (Focuses on separation of esters).

-

Differentiation between dexamethasone and betamethasone... using MS/MS. Journal of Chromatography A. (Detailed discussion on isomer separation).

-

FDA Bioanalytical Method Validation Guidance for Industry. (General guidelines for IS usage).

-

Quantitative determination of betamethasone dipropionate... by UPLC-MS/MS. Analytical Methods. (Specific application of the method).

Sources

Strategic Isotope Labeling: The Betamethasone-d10 Technical Guide

[1]

Executive Summary

This guide addresses the structural configuration, stability profile, and analytical application of Betamethasone-d10 . While lower-order isotopes (d3, d4, d5) typically target the steroid core, Betamethasone-d10 is almost exclusively synthesized as the 17,21-dipropionate-d10 ester.[1]

This distinction is critical: the deuterium labels are located on the hydrolyzable side chains, not the steroid backbone. This presents a unique "Trojan Horse" risk in bioanalysis—if the analyte is subjected to hydrolysis (chemical or metabolic) during sample preparation or in vivo, the internal standard (IS) loses its label, leading to catastrophic quantification failure.

This document details the labeling position, the kinetic isotope effects (KIE), and a validated LC-MS/MS workflow to ensure data integrity.

Part 1: Structural Anatomy & Labeling Logic

The d10 Labeling Position

Unlike Betamethasone-d5 (often labeled on the A-ring or C19 methyl), Betamethasone-d10 achieves its mass shift by deuterating the two propionate ester groups at positions C17 and C21.

-

Label Location: The propionyl moieties (-CO-CD2-CD3).[1]

-

Math: Each fully deuterated propionyl group contributes 5 deuteriums (d5). Two groups (C17 and C21)

d5 = d10 .

Structural Stability Analysis

The choice of the propionate group for labeling is synthetically efficient but analytically high-risk.

| Feature | Description | Impact on Analysis |

| Label Type | Perdeuterated Propionyl (-CO-C2D5) | High isotopic purity (>99%); Clean mass shift (+10 Da).[1] |

| Bond Type | Ester Linkage | Susceptible to hydrolysis by esterases (plasma) or high pH (sample prep). |

| Retention Time | Lipophilic Shift | The d10 variant may elute slightly earlier than the unlabeled analyte due to the Deuterium Isotope Effect on lipophilicity. |

| Fragmentation | Ester Loss | In MS/MS, the ester groups are often cleaved. If the MRM transition relies on the steroid core, the label is lost. |

Visualization: The Labeling Architecture

The following diagram illustrates the specific labeling sites and the risk of label loss.

Figure 1: Structural logic of Betamethasone-d10 showing the dependency of the label on the integrity of the ester bonds.[1]

Part 2: The "Trojan Horse" Risk & Mitigation

The Hydrolysis Trap

If your target analyte is Betamethasone (parent) , you cannot use Betamethasone-d10 (dipropionate) as an internal standard.

-

Mechanism: During extraction (especially if using alkaline LLE) or in plasma containing esterases, the propionate groups hydrolyze.

-

Outcome: The d10-dipropionate converts into unlabeled Betamethasone.[1] This adds exogenous "analyte" to your sample, causing false positives and gross overestimation of concentration.

Correct Pairing

-

Scenario A: Quantifying Betamethasone Dipropionate (Drug Product)

-

Scenario B: Quantifying Betamethasone (Parent)

-

IS: Betamethasone-d5 (Ring-labeled) or Betamethasone-d3.[1]

-

Reason: The label is on the carbon skeleton (e.g., C19 methyl or A-ring) and is immune to hydrolysis.

-

Part 3: Validated Analytical Workflow (LC-MS/MS)

This protocol focuses on the quantification of Betamethasone Dipropionate using the d10 standard, ensuring the label remains intact.

MRM Transition Strategy

To utilize the d10 label effectively, the precursor ion must include the ester groups, and the product ion must ideally retain at least one ester or be a specific fragment of the intact molecule.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Note |

| Betamethasone Dipropionate | 505.2 [M+H]+ | 355.2 | 15 eV | Loss of propionate groups (characteristic steroid fragment).[1] |

| Betamethasone-d10 | 515.2 [M+H]+ | 360.2 | 15 eV | +10 shift in Q1. +5 shift in Q3 (if one chain retained) or specific d10 fragment.[1] Note: If Q3 is the bare steroid core, ensure the transition is unique to the esterified parent. |

Note: The typical fragmentation of corticosteroids involves the loss of the side chain. Optimization is required to ensure the d10 signal does not interfere with the analyte channel.

Sample Preparation (Prevention of Back-Exchange)

Objective: Prevent ester hydrolysis.

-

Collection: Collect blood into tubes containing NaF/KOx (esterase inhibitor) or immediately acidify plasma.

-

Extraction (LLE):

-

Aliquot 200 µL Plasma.

-

Add 20 µL IS (Betamethasone-d10, 100 ng/mL in MeOH).[1]

-

Add 200 µL Ammonium Formate (pH 3.0) buffer. Crucial Step: Acidic pH stabilizes the ester.

-

Extract with 2 mL MTBE (Methyl tert-butyl ether).[1]

-

Vortex 5 min, Centrifuge 4000g.

-

Evaporate supernatant under N2 at 40°C. Reconstitute in Mobile Phase.

-

Chromatographic Separation

Separation of Betamethasone from its epimer Dexamethasone is mandatory.

-

Column: C18 Phenyl-Hexyl or C18 Polar Embedded (e.g., Phenomenex Kinetex Biphenyl).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

-

Gradient: Slow ramp from 40% B to 70% B over 8 minutes to resolve epimers.

Workflow Logic Diagram

Figure 2: Decision tree for selecting Betamethasone-d10 vs. Ring-labeled alternatives based on the target analyte.

References

-

National Center for Biotechnology Information (NCBI). Betamethasone Dipropionate Structure and Compound Summary. PubChem Database.[6] [Link]

-

De Wasch, K., et al. (2001). Differentiation between dexamethasone and betamethasone in a mixture using multiple mass spectrometry.[7][8] Journal of Chromatography A. [Link]

-

Rodrigues, G., et al. (2019). HPLC-MS/MS method for determination of betamethasone in human plasma.[1][9] Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Betamethasone [webbook.nist.gov]

- 2. Betamethasone Dipropionate Pharmaceutical Secondary Standard; Certified Reference Material 5593-20-4 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. allmpus.com [allmpus.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. hdb.ugent.be [hdb.ugent.be]

- 8. Differentiation between dexamethasone and betamethasone in a mixture using multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]